An In-depth Technical Guide to the Chemical Properties of 6-Bromohexyl Acetate
An In-depth Technical Guide to the Chemical Properties of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-bromohexyl acetate, a versatile bifunctional organic compound. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science in their understanding and application of this compound.
Core Chemical and Physical Properties
6-Bromohexyl acetate is a colorless liquid characterized by a six-carbon alkyl chain functionalized with a terminal bromine atom and an acetate ester group.[1] This dual functionality allows it to be a valuable intermediate in various organic syntheses.
Quantitative Data Summary
The following table summarizes the key quantitative data for 6-bromohexyl acetate.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromohexyl acetate | [2] |
| Synonyms | 6-Acetoxy-1-bromohexane | [2] |
| CAS Number | 68797-94-4 | [1][3][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |
| Molecular Weight | 223.11 g/mol | [2][3] |
| Appearance | Clear liquid | [5] |
| Boiling Point | 149-204.5 °C | [6] |
| Density | 0.75 - 0.78 g/mL at 20 °C | [5][7] |
| Refractive Index | n20/D 1.417 | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6][8] |
| Flash Point | >100 °F | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-bromohexyl acetate.
¹H-NMR Spectroscopy
The proton NMR spectrum of 6-bromohexyl acetate exhibits distinct signals corresponding to the different proton environments in the molecule. The acetate methyl protons (CH₃CO-) typically appear as a sharp singlet around δ 1.9–2.1 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and resonate as a triplet at approximately δ 3.9–4.1 ppm. The methylene protons directly bonded to the bromine atom (-CH₂Br) are also deshielded and appear as a triplet.[3]
¹³C-NMR Spectroscopy
The carbon-13 NMR spectrum provides a map of the carbon skeleton. Key chemical shifts are observed for the carbonyl carbon (C=O) of the acetate group, which is highly deshielded and appears around δ 170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) resonates at approximately δ 60–65 ppm, while the methylene carbon bonded to the bromine atom (-CH₂-Br) is also found in the deshielded region of the spectrum.[3]
Experimental Protocols
The following section details a common experimental protocol for the synthesis of 6-bromohexyl acetate.
Synthesis of 6-Bromohexyl Acetate via Fischer Esterification
A primary and effective method for synthesizing 6-bromohexyl acetate is through the direct esterification of 6-bromohexanol with acetic acid. This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid like sulfuric acid and driven to completion by heating under reflux.[3]
Materials:
-
1,6-hexanediol
-
48% Bromohydric acid
-
Acetic acid
-
Toluene
-
Acetic anhydride
Procedure:
-
In a one-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, combine 72 g of 1,6-hexanediol, 120 g of 48% bromohydric acid, 36 g of acetic acid, and 480 g of toluene.[9]
-
Heat the reaction mixture to reflux with constant stirring. Continuously remove water from the reactor via azeotropic distillation. The reaction temperature will gradually increase from 90°C to 115°C over 5 to 6 hours.[9]
-
Once water removal ceases, concentrate the toluene solvent under a slight vacuum. The recovered toluene can be recycled for subsequent reactions.[9]
-
To the residue, add 8 g of acetic anhydride and reflux the mixture at 115°C-120°C for 2 hours to ensure complete acetylation.[9]
-
The crude product can then be purified by vacuum distillation to separate it from by-products such as hexanediol-1,6-diacetate and dibromo-1,6-hexane, yielding 6-bromohexyl acetate with a purity of up to 98%.[9]
Visualized Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for 6-bromohexyl acetate.
Caption: Synthesis and purification workflow for 6-bromohexyl acetate.
References
- 1. Synthonix, Inc > Alkyl Halides > 6-Bromohexyl acetate - [B88281] [synthonix.com]
- 2. 6-bromohexyl Acetate | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-bromohexyl Acetate | 68797-94-4 | Benchchem [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 6-Bromohexyl acetate, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 6. 6-bromohexyl acetate | 8052-41-3 [chemicalbook.com]
- 7. 8052-41-3 CAS MSDS (6-bromohexyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
